7-(Dimethylamino)-4-methylcoumarin

Catalog No.
S587371
CAS No.
87-01-4
M.F
C12H13NO2
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Dimethylamino)-4-methylcoumarin

CAS Number

87-01-4

Product Name

7-(Dimethylamino)-4-methylcoumarin

IUPAC Name

7-(dimethylamino)-4-methylchromen-2-one

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C12H13NO2/c1-8-6-12(14)15-11-7-9(13(2)3)4-5-10(8)11/h4-7H,1-3H3

InChI Key

GZEYLLPOQRZUDF-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N(C)C

Synonyms

7-dimethylamino-4-methylcoumarin, MAM-C-7

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N(C)C

Fluorescent Labeling:

DMAM is widely used in scientific research as a fluorescent labeling agent due to its unique properties. It exhibits strong fluorescence emission, making it well-suited for labeling biomolecules like proteins, nucleic acids, and lipids. Additionally, DMAM possesses good photostability, meaning it retains its fluorescence intensity upon exposure to light, making it suitable for long-term imaging experiments.

Biosensing Applications:

DMAM demonstrates potential applications in biosensing due to its ability to interact with specific molecules. The presence of the dimethylamino group grants DMAM responsiveness to changes in the surrounding environment, such as pH or specific ion concentrations. This property allows researchers to design DMAM-based sensors for the detection of various biological analytes.

Drug Discovery and Development:

DMAM serves as a valuable tool in drug discovery and development. Its fluorescent properties enable researchers to track the movement and localization of drug candidates within cells, providing insights into their potential efficacy and mechanisms of action []. Additionally, DMAM can be employed in assays to assess the cytotoxicity (cell toxicity) of potential drugs.

7-(Dimethylamino)-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family, characterized by its distinctive fluorescent properties. It has the chemical formula C₁₂H₁₃N₁O₂ and is recognized for its applications in biological imaging and as a fluorescent probe in various chemical assays. The compound features a dimethylamino group at the 7-position and a methyl group at the 4-position of the coumarin ring, contributing to its unique optical properties.

, including:

  • Nucleophilic Substitution: The dimethylamino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: It can participate in condensation reactions to form more complex molecules, such as maleimides, through methods like the Pechmann reaction .
  • Fluorescence Quenching: The compound exhibits fluorescence that can be quenched by various agents, making it useful in studies involving molecular interactions.

7-(Dimethylamino)-4-methylcoumarin has demonstrated notable biological activities, particularly in the realm of fluorescence-based assays. Its ability to emit fluorescence upon excitation makes it valuable for:

  • Cell Imaging: Used as a fluorescent marker in cellular studies.
  • Biochemical Assays: Acts as a probe for detecting thiols and other biomolecules due to its thiol-reactive properties .
  • Anticancer Research: Investigated for potential applications in targeting cancer cells due to its selective binding characteristics.

Several synthesis methods have been developed for 7-(Dimethylamino)-4-methylcoumarin:

  • Pechmann Condensation: A common method involves the condensation of 3-dimethylaminophenol with ethyl acetoacetate, leading to the formation of the coumarin structure. This method is advantageous due to its straightforward approach and good yields .
  • Alternative Synthetic Routes: Other methods may involve variations of condensation reactions or modifications of existing coumarin derivatives to introduce the dimethylamino group.

The applications of 7-(Dimethylamino)-4-methylcoumarin extend across various fields:

  • Fluorescent Probes: Widely used in biological and chemical research for tracking cellular processes.
  • Optoelectronic Devices: Explored for use in organic light-emitting diodes (OLEDs) due to its photophysical properties.
  • Chemical Sensors: Employed in sensors designed to detect specific ions or molecules based on fluorescence changes.

Studies focusing on the interactions of 7-(Dimethylamino)-4-methylcoumarin with other molecules have revealed essential insights into its behavior:

  • Thiol Interactions: The compound's reactivity with thiols has been extensively studied, showing significant changes in fluorescence intensity upon binding .
  • Protein Binding Studies: Investigations into how this compound interacts with proteins can provide valuable information regarding its potential as a biological probe.

Several compounds share structural similarities with 7-(Dimethylamino)-4-methylcoumarin, each exhibiting unique properties. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
7-Diethylamino-4-methylcoumarinEthyl groups instead of methylExhibits different fluorescence characteristics
Coumarin-6Lacks amino substitutionUsed primarily as a fluorescent dye
3-AminocoumarinAmino group at position 3Shows different reactivity patterns

These compounds differ primarily in their substituents on the coumarin ring, which significantly affects their chemical reactivity and biological applications. The presence of the dimethylamino group in 7-(Dimethylamino)-4-methylcoumarin enhances its solubility and fluorescence properties compared to others.

XLogP3

2.4

UNII

TOS1492Q9O

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 40 of 46 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (95%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

87-01-4

Wikipedia

Fluorescent brightener 130

General Manufacturing Information

2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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